molecular formula C17H18N4OS B2472363 [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone CAS No. 2415473-05-9

[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone

Numéro de catalogue B2472363
Numéro CAS: 2415473-05-9
Poids moléculaire: 326.42
Clé InChI: TVDGYBWAVBHUSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cellular growth and metabolism, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. AZD8055 has shown promise as a potential therapeutic agent for these diseases, and its synthesis and mechanism of action have been extensively studied.

Mécanisme D'action

[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone inhibits mTOR kinase by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets of mTOR, such as p70S6K and 4EBP1, which are involved in protein synthesis and cell growth. In addition, this compound has been shown to inhibit the activity of AKT, a key signaling molecule upstream of mTOR, which further enhances its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. It also inhibits tumor angiogenesis and metastasis. In diabetes, it improves insulin sensitivity and glucose tolerance by enhancing insulin signaling and glucose uptake in skeletal muscle and adipose tissue. In neurodegenerative disorders, it protects against neuronal death by reducing oxidative stress and inflammation and promoting autophagy.

Avantages Et Limitations Des Expériences En Laboratoire

[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has several advantages for lab experiments. It is a potent and selective inhibitor of mTOR kinase, which allows for the specific inhibition of mTOR signaling in cells and tissues. It also has good pharmacokinetic properties, which allows for effective dosing in animal models. However, this compound does have some limitations. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cross the blood-brain barrier. It also has a short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.

Orientations Futures

There are several future directions for the study of [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone. One area of interest is the development of combination therapies with other cancer drugs, such as immune checkpoint inhibitors or epigenetic modulators, to enhance its anti-cancer activity. Another area of interest is the study of its effects on other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the development of more potent and selective mTOR inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents.

Méthodes De Synthèse

The synthesis of [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone involves several steps, starting with the reaction of 2-aminobenzimidazole with 2-bromo-2-methylpropane to form 2-(2-bromo-2-methylpropyl)benzimidazole. This compound is then reacted with ethyl 4-bromobutyrate to form 3-(2-bromo-2-methylpropyl)-1H-benzimidazol-2-amine. The final step involves the reaction of this compound with 4-chloro-1,3-thiazole-5-carboxylic acid to form this compound.

Applications De Recherche Scientifique

[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and survival of a variety of cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorders, this compound has been shown to protect against neuronal death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11(2)16-19-13-5-3-4-6-15(13)21(16)12-7-20(8-12)17(22)14-9-23-10-18-14/h3-6,9-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDGYBWAVBHUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.